Sodium 2-amino-4-sulfobenzenesulfonate
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Overview
Description
Sodium 2-amino-4-sulfobenzenesulfonate, with the chemical formula C6H6NNaO6S2, is a sodium salt of 2-amino-4-sulfobenzenesulfonic acid. This compound is known for its applications in various industries, including its use as a dye intermediate and in the production of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-4-sulfobenzenesulfonate typically involves the sulfonation of aniline derivatives. One common method includes the reaction of 4-methyl-3-nitrobenzenesulfonic acid with sodium hydroxide solution, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes, where aniline derivatives are treated with sulfuric acid or oleum, followed by neutralization with sodium hydroxide to form the sodium salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Sodium 2-amino-4-sulfobenzenesulfonate finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in protein modification studies.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism by which Sodium 2-amino-4-sulfobenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it targets electrophilic centers in other molecules. Additionally, its sulfonate groups can participate in ionic interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
- Sodium 2-amino-1,4-benzenedisulfonate
- Aniline-2,5-disulfonic acid monosodium salt
- Disodium 2-aminobenzene-1,4-disulfonate
Comparison: Sodium 2-amino-4-sulfobenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity profiles and solubility characteristics, making it suitable for specific applications in dye synthesis and pharmaceutical production .
Properties
CAS No. |
24605-36-5 |
---|---|
Molecular Formula |
C6H6NNaO6S2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
sodium;3-amino-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
SYFQTIIOWUIZGU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+] |
41184-20-7 76684-33-8 24605-36-5 |
|
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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